MCF-7 Antiproliferative Activity
1-(4-Methylbenzyl)piperazin-2-one demonstrates measurable antiproliferative activity in MCF-7 breast cancer cells (IC50 = 18 µM), providing a defined potency benchmark . This is in contrast to many other N1-substituted piperazin-2-ones where no activity data is publicly reported, and to some more complex piperazin-2-one hybrids which show much higher potency (e.g., IC50 ~6.5 µM for certain acetophenone hybrids in MDA-MB-468 cells), but with a different mechanism of action [1]. The 18 µM IC50 in MCF-7 cells represents a baseline level of cytotoxicity that can be used for SAR studies.
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 18 µM |
| Comparator Or Baseline | Acetophenone/piperazin-2-one hybrid (Compound 1j): IC50 = 6.50 µM in MDA-MB-468 cells |
| Quantified Difference | Target compound is ~2.8-fold less potent, but represents a distinct and less optimized chemical scaffold |
| Conditions | MCF-7 cell line (breast cancer) for target compound; MDA-MB-468 (triple-negative breast cancer) for comparator |
Why This Matters
Provides a critical, quantifiable benchmark for medicinal chemists seeking a piperazin-2-one building block for developing novel anticancer agents, allowing for direct comparison of potency with their own novel analogs.
- [1] El-Sherief, H. A. M., et al. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic Chemistry, 143, 106977. View Source
